Einsteinium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

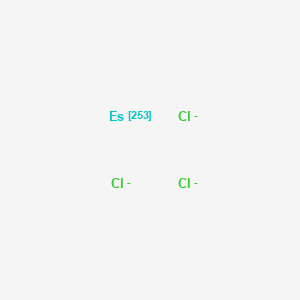

Einsteinium chloride is a chemical compound consisting of the element einsteinium and chlorine. Einsteinium is a synthetic element with the symbol Es and atomic number 99. It is part of the actinide series and was discovered in the debris of the first hydrogen bomb explosion in 1952. This compound, specifically einsteinium(III) chloride (EsCl₃), is one of the few compounds of einsteinium that has been studied in detail due to the element’s scarcity and high radioactivity .

Métodos De Preparación

Einsteinium chloride is typically prepared by reacting einsteinium metal with dry hydrogen chloride gas. The reaction is carried out at a temperature of about 500°C for 20 minutes, and the compound crystallizes upon cooling at around 425°C . The reaction can be represented as follows: [ 2 \text{Es} + 6 \text{HCl} \rightarrow 2 \text{EsCl}_3 + 3 \text{H}_2 ]

There are no large-scale industrial production methods for this compound due to the limited availability of einsteinium and its radioactive nature. The compound is generally synthesized in small quantities for research purposes .

Análisis De Reacciones Químicas

Einsteinium chloride undergoes various chemical reactions, including reduction and substitution reactions. For example, it can be reduced by hydrogen gas to form einsteinium(II) chloride (EsCl₂): [ 2 \text{EsCl}_3 + \text{H}_2 \rightarrow 2 \text{EsCl}_2 + 2 \text{HCl} ]

This compound can also react with other halogens to form different halides, such as einsteinium(III) fluoride (EsF₃) and einsteinium(III) bromide (EsBr₃). These reactions typically occur under exothermic conditions and are facilitated by the high reactivity of einsteinium .

Aplicaciones Científicas De Investigación

Einsteinium chloride is primarily used in scientific research due to its radioactive properties and ability to form compounds with various oxidation states. Some of its applications include:

Mecanismo De Acción

The mechanism of action of einsteinium chloride is primarily related to its radioactive decay. Einsteinium atoms in the compound undergo alpha decay, releasing alpha particles and transforming into other elements. This process can cause ionization and radiation damage to surrounding materials. The molecular targets and pathways involved in these reactions are primarily related to the interactions of alpha particles with atomic nuclei .

Comparación Con Compuestos Similares

Einsteinium chloride shares similarities with other actinide halides, such as californium chloride (CfCl₃) and fermium chloride (FmCl₃). These compounds also exhibit high reactivity and form similar crystal structures. this compound is unique due to the specific properties of einsteinium, including its higher atomic number and distinct radioactive decay characteristics .

Similar Compounds

- Californium chloride (CfCl₃)

- Fermium chloride (FmCl₃)

- Berkelium chloride (BkCl₃)

This compound stands out due to its rarity and the challenges associated with its synthesis and handling. Its study provides valuable insights into the chemistry of heavy elements and the behavior of radioactive compounds .

Propiedades

Número CAS |

55484-87-2 |

|---|---|

Fórmula molecular |

Cl3Es-3 |

Peso molecular |

359.44 g/mol |

Nombre IUPAC |

einsteinium-253;trichloride |

InChI |

InChI=1S/3ClH.Es/h3*1H;/p-3/i;;;1+1 |

Clave InChI |

ASHRRCFXACUBFK-SGNQUONSSA-K |

SMILES isomérico |

[Cl-].[Cl-].[Cl-].[253Es] |

SMILES canónico |

[Cl-].[Cl-].[Cl-].[Es] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N'-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14633087.png)

![5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14633123.png)